3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the molecular formula C7H6BrN3O. It is a member of the pyrazolo[3,4-c]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
This compound belongs to a class of heterocyclic compounds known as pyrazolopyridines, which have been of interest to medicinal chemists due to their structural similarity to purine bases adenine and guanine .
Mode of Action
It’s known that pyrazolopyridines can interact with their targets in a variety of ways, often involving binding to an active site and causing conformational changes .
Biochemical Pathways
Given the structural similarity to purine bases, it’s possible that this compound could interfere with purine-dependent biochemical pathways .
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability and overall pharmacokinetic profile .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s action .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific substituents present on the pyrazolopyridine ring .
Cellular Effects
Related pyrazolopyridines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-5-bromo-1-methylpyrazole and 2-chloro-3-methoxypyridine.
Cyclization Reaction: The key step involves the cyclization of these starting materials under specific reaction conditions, often involving a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Coupling Reactions: Often use palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino derivatives, while coupling reactions produce biaryl compounds .
Scientific Research Applications
3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and anti-cancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It is employed in the design and development of chemical probes for studying biological processes.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine: Similar in structure but lacks the methyl group at the 1-position.
7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine: Contains an iodine atom at the 3-position instead of a bromine atom.
5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine: Similar structure with bromine and iodine atoms at different positions.
Uniqueness
3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 3-position and the methoxy group at the 7-position, along with the methyl group at the 1-position, contributes to its reactivity and potential as a versatile building block in medicinal chemistry .
Properties
IUPAC Name |
3-bromo-7-methoxy-1-methylpyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-12-6-5(7(9)11-12)3-4-10-8(6)13-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULXYDGRUILEHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CN=C2OC)C(=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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